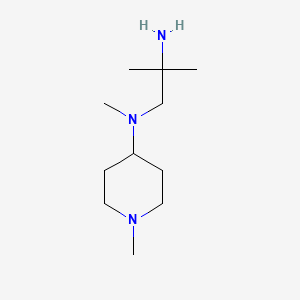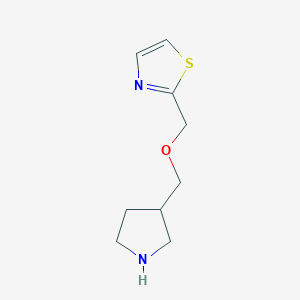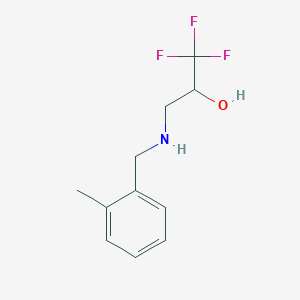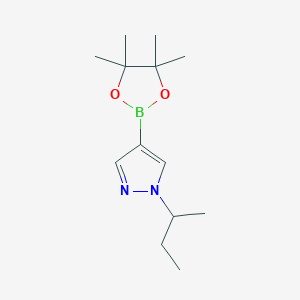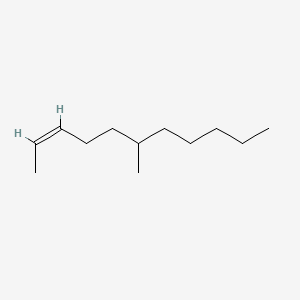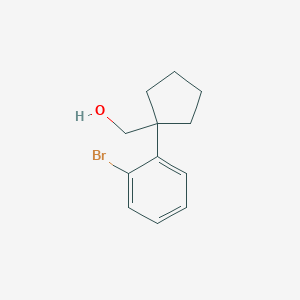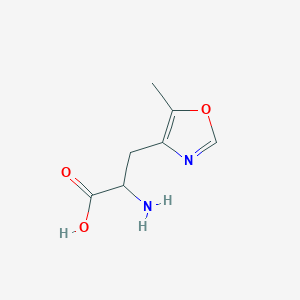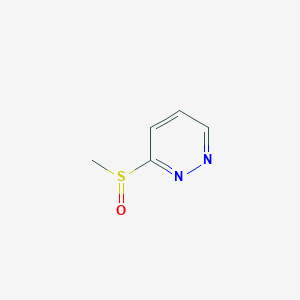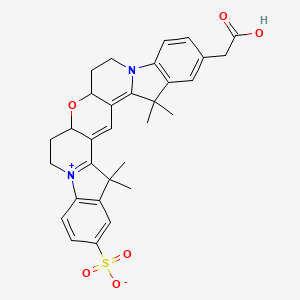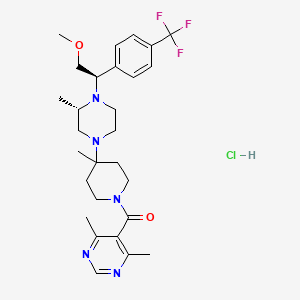
Vicriviroc hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.
Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of catalysts: To accelerate the reaction rates and improve efficiency.
Purification techniques: Such as crystallization and chromatography to isolate the final product
Análisis De Reacciones Químicas
Types of Reactions
Vicriviroc hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Vicriviroc to its oxidized forms.
Reduction: Reduction of Vicriviroc to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Vicriviroc hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying CCR5 antagonists.
Biology: Investigated for its role in inhibiting HIV-1 entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of new antiviral drugs .
Mecanismo De Acción
Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Vicriviroc hydrochloride include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.
Uniqueness
This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .
Propiedades
Número CAS |
541503-48-4 |
|---|---|
Fórmula molecular |
C28H39ClF3N5O2 |
Peso molecular |
570.1 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1 |
Clave InChI |
ULGCLTGMZKAFMX-RIAYWLAYSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
SMILES canónico |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




